molecular formula C25H27N3O4S B3646267 N-isobutyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide

N-isobutyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide

Cat. No.: B3646267
M. Wt: 465.6 g/mol
InChI Key: HMFBKFWWEGYHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-isobutyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group . They are widely used in the pharmaceutical industry and can be found in a variety of therapeutic agents .


Synthesis Analysis

Benzamides can be synthesized through the direct condensation of carboxylic acids and amines . This reaction is often performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

While specific structural data for this compound was not found, benzamides typically consist of a benzene ring attached to an amide group . The amide group can further be substituted with various functional groups to create a wide range of benzamide derivatives .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including condensation with carboxylic acids and amines . The order of these reactions is often critical to the success of the overall scheme .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific data for this compound was not found, similar compounds have been reported to have a molecular weight in the range of 500-600 Da .

Mechanism of Action

The mechanism of action of benzamides can vary greatly depending on the specific compound and its intended use. For example, some benzamides are used as inhibitors of certain enzymes .

Future Directions

The synthesis and study of benzamide derivatives is a topic of ongoing research, with potential applications in various fields such as pharmaceuticals and materials science . Future research may focus on developing new synthetic methods, studying the properties of these compounds, and exploring their potential applications.

Properties

IUPAC Name

2-[[4-[benzenesulfonyl(methyl)amino]benzoyl]amino]-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-18(2)17-26-25(30)22-11-7-8-12-23(22)27-24(29)19-13-15-20(16-14-19)28(3)33(31,32)21-9-5-4-6-10-21/h4-16,18H,17H2,1-3H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFBKFWWEGYHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isobutyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide
Reactant of Route 2
Reactant of Route 2
N-isobutyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide
Reactant of Route 3
Reactant of Route 3
N-isobutyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-isobutyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide
Reactant of Route 5
Reactant of Route 5
N-isobutyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-isobutyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.